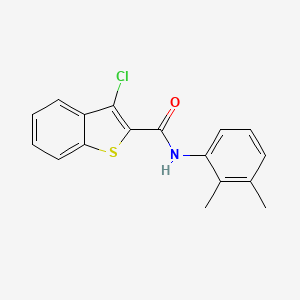

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, leading to a variety of chloro(dialkylamino)methylene benzo[b]thiophene-2-carboxamides. This process exemplifies a method for producing structurally related compounds (Ried, Oremek, & Guryn, 1980).

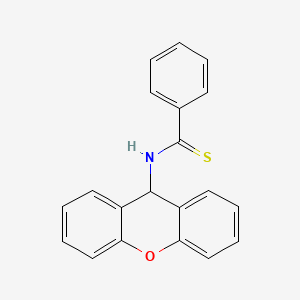

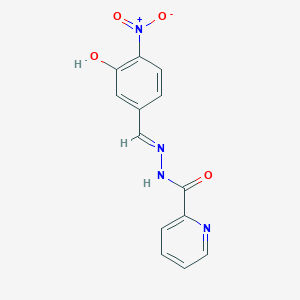

Molecular Structure Analysis

Structural studies on similar compounds have revealed extensive intramolecular hydrogen bonds stabilizing the molecule's structure. For instance, derivatives of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide show significant stabilizing interactions, which are crucial for understanding the molecular conformation and properties of related compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

The reactivity of these compounds involves nucleophilic substitutions and the formation of hydrogen bonds, which are essential for the compound's stability and interactions. The chemical properties are characterized by variations in C-N bond lengths and angles around the N atoms, indicating delocalization of the N-atom lone pair, contributing to the compound's reactivity and interaction capabilities (Kumar et al., 2005).

Physical Properties Analysis

The physical properties of related compounds often involve the assessment of crystalline structures and hydrogen bonding patterns, which directly influence the compound's stability, solubility, and melting point. For example, the crystal structure analysis of N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide derivatives provides insights into the compound's stability under different environmental conditions (Abbasi et al., 2011).

Chemical Properties Analysis

Chemical properties are significantly influenced by the compound's molecular structure, particularly the electron distribution and the presence of functional groups. Studies on similar compounds reveal the impact of substituents on reactivity, highlighting the role of chloro and methoxy groups in affecting the electron density and, consequently, the chemical behavior of the compound (Naganagowda et al., 2014).

Aplicaciones Científicas De Investigación

1. Fluorescence Quenching Studies

Studies have explored the fluorescence quenching properties of carboxamide derivatives, including compounds similar to 3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide. For instance, the fluorescence quenching of ENCDTTC by aniline and carbon tetrachloride was investigated, providing insights into the quenching mechanisms and rate parameters in various solvents (Patil et al., 2013).

2. Study of Absorption and Fluorescence in Solvents

The absorption and fluorescence spectra of carboxamides, closely related to this compound, have been analyzed in various solvents. This research helps estimate the ground and excited state dipole moments using solvatochromic shift methods, contributing to a better understanding of these compounds' chemical properties (Patil et al., 2011).

3. Antimicrobial and Antitubercular Activities

Research into the antimicrobial and antitubercular activities of compounds structurally similar to this compound has been conducted. These studies focus on synthesizing and evaluating the biological activities of these compounds against various bacterial strains and Mycobacterium tuberculosis (Rao & Subramaniam, 2015).

4. Synthesis and Characterization for Biomedical Applications

The synthesis and characterization of new compounds, including those similar to this compound, are crucial for developing new pharmaceuticals and biomedical materials. These studies often involve detailed analyses of the chemical structure and properties, contributing to the broader field of drug development and materials science (Liaw et al., 2002).

5. Application in Catalysis

Research on chiral benzene-1,3,5-tricarboxamide (BTA) ligands, which share structural similarities with this compound, demonstrates their application in asymmetric catalysis. This includes the rhodium-catalyzed asymmetric hydrogenation of specific compounds, illustrating the potential of these molecules in catalytic processes (Raynal et al., 2013).

Propiedades

IUPAC Name |

3-chloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-10-6-5-8-13(11(10)2)19-17(20)16-15(18)12-7-3-4-9-14(12)21-16/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVKZODHTMTWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)